![molecular formula C16H16O3 B14196809 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one CAS No. 918942-89-9](/img/structure/B14196809.png)
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a cyclic ketone with a diol, forming a spirocyclic acetal. The reaction conditions often include the use of acid catalysts to facilitate the formation of the spirocyclic structure. For instance, cyclohexanone can react with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal.
Industrial Production Methods
Industrial production of spiro compounds like this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]dec-6-en-8-one: Another spirocyclic compound with similar structural features.
1,4-Dioxaspiro[4.5]decane: Formed by the reaction of cyclohexanone with ethylene glycol, similar to the synthesis of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one.
Uniqueness
This compound is unique due to its phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other spiro compounds. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
918942-89-9 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-(2-phenylethenyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C16H16O3/c17-15-12-14(9-8-13-6-2-1-3-7-13)19-16(15)10-4-5-11-18-16/h1-3,6-9,12H,4-5,10-11H2 |
Clave InChI |
XECZYIFRQHAECH-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2(C1)C(=O)C=C(O2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



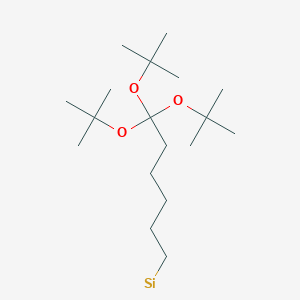
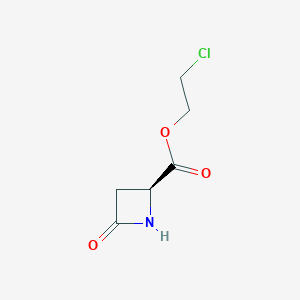
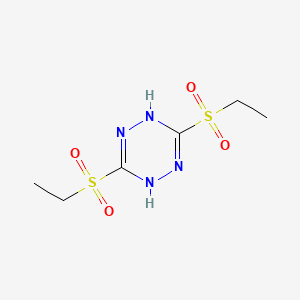

![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
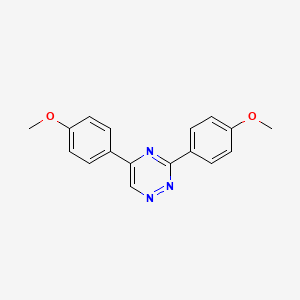

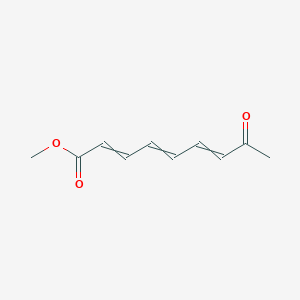
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)
![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)

